8-Bromo-3-fluoro-2-hydroxyquinoline
Overview
Description
8-Bromo-3-fluoro-2-hydroxyquinoline is a heterocyclic organic compound1. It is part of the quinoline family, which is known for its wide range of biological activities, including antimicrobial, anticancer, and antifungal effects2.
Synthesis Analysis
The synthesis of 8-Bromo-3-fluoro-2-hydroxyquinoline and its derivatives involves a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations3. One example is the condensation of 8-hydroxyquinoline-2-carbaldehyde with aromatic diamines to form quinoline-based benzimidazole4.
Molecular Structure Analysis
The molecular formula of 8-Bromo-3-fluoro-2-hydroxyquinoline is C9H5BrFNO5. It is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 82.
Chemical Reactions Analysis
The chemical reactions involving 8-Bromo-3-fluoro-2-hydroxyquinoline are not explicitly mentioned in the search results. However, quinoline derivatives are known to undergo a variety of reactions, including cyclization, cycloaddition, and displacement of halogen atoms3.Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Bromo-3-fluoro-2-hydroxyquinoline are not explicitly mentioned in the search results. However, it is known to be a solid6.Scientific Research Applications
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Antimicrobial, Anticancer, and Antifungal Effects
- Field : Medicinal Chemistry
- Application Summary : Compounds containing the 8-hydroxyquinoline nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
- Results or Outcomes : The outcomes also depend on the specific context. In general, these compounds have been found to inhibit the growth of various microorganisms, cancer cells, and fungi .
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Synthesis of Novel Phthalonitriles
- Field : Organic Chemistry
- Application Summary : Bromination of 8-hydroxyquinoline has been used in the synthesis of novel phthalonitriles .
- Methods of Application : The bromination of 8-hydroxyquinoline involves the reaction of the compound with a brominating agent. The resulting brominated compound can then be used in further reactions to synthesize novel phthalonitriles .
- Results or Outcomes : The bromination of 8-hydroxyquinoline results in the formation of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline. These compounds can then be used in the synthesis of novel phthalonitriles .
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Neuroprotection
- Field : Neurology
- Application Summary : Compounds containing the 8-hydroxyquinoline nucleus, such as 8-Bromo-3-fluoro-2-hydroxyquinoline, have been used as iron-chelators for neuroprotection .
- Methods of Application : These compounds can be administered to patients suffering from neurodegenerative diseases, where they chelate iron and protect neurons from oxidative stress .
- Results or Outcomes : The use of these compounds has been associated with improved outcomes in patients with neurodegenerative diseases .
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Inhibition of 2OG-dependent enzymes
- Field : Biochemistry
- Application Summary : 8-Hydroxyquinoline and its derivatives have been used as inhibitors of 2OG-dependent enzymes .
- Methods of Application : These compounds can be used to inhibit the activity of 2OG-dependent enzymes in biochemical assays .
- Results or Outcomes : The inhibition of these enzymes can lead to changes in cellular metabolism and other biological processes .
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Antiviral Agents
- Field : Virology
- Application Summary : Some 8-hydroxyquinoline derivatives have been used as antiviral agents .
- Methods of Application : These compounds can be administered to patients suffering from viral infections .
- Results or Outcomes : The use of these compounds has been associated with reduced viral load and improved patient outcomes .
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Synthesis of Fluorinated Quinolines
- Field : Organic Chemistry
- Application Summary : 2-Bromo-3-fluoroquinoline, which can be derived from 8-Bromo-3-fluoro-2-hydroxyquinoline, has been used in the synthesis of fluorinated quinolines .
- Methods of Application : The bromination of 8-hydroxyquinoline involves the reaction of the compound with a brominating agent. The resulting brominated compound can then be used in further reactions to synthesize novel phthalonitriles .
- Results or Outcomes : The bromination of 8-hydroxyquinoline results in the formation of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline. These compounds can then be used in the synthesis of novel phthalonitriles .
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Anti-HIV Agents
- Field : Virology
- Application Summary : Some 8-hydroxyquinoline derivatives have been used as anti-HIV agents .
- Methods of Application : These compounds can be administered to patients suffering from HIV infections .
- Results or Outcomes : The use of these compounds has been associated with reduced viral load and improved patient outcomes .
-
Antifungal Agents
- Field : Mycology
- Application Summary : Some 8-hydroxyquinoline derivatives have been used as antifungal agents .
- Methods of Application : These compounds can be administered to patients suffering from fungal infections .
- Results or Outcomes : The use of these compounds has been associated with reduced fungal load and improved patient outcomes .
-
Antileishmanial Agents
- Field : Parasitology
- Application Summary : Some 8-hydroxyquinoline derivatives have been used as antileishmanial agents .
- Methods of Application : These compounds can be administered to patients suffering from Leishmaniasis .
- Results or Outcomes : The use of these compounds has been associated with reduced parasite load and improved patient outcomes .
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Antischistosomal Agents
- Field : Parasitology
- Application Summary : Some 8-hydroxyquinoline derivatives have been used as antischistosomal agents .
- Methods of Application : These compounds can be administered to patients suffering from Schistosomiasis .
- Results or Outcomes : The use of these compounds has been associated with reduced parasite load and improved patient outcomes .
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Mycobacterium Tuberculosis Inhibitors
- Field : Bacteriology
- Application Summary : Some 8-hydroxyquinoline derivatives have been used as Mycobacterium tuberculosis inhibitors .
- Methods of Application : These compounds can be administered to patients suffering from tuberculosis .
- Results or Outcomes : The use of these compounds has been associated with reduced bacterial load and improved patient outcomes .
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Botulinum Neurotoxin Inhibitors
- Field : Neurology
- Application Summary : Some 8-hydroxyquinoline derivatives have been used as botulinum neurotoxin inhibitors .
- Methods of Application : These compounds can be administered to patients suffering from botulism .
- Results or Outcomes : The use of these compounds has been associated with reduced neurotoxin load and improved patient outcomes .
Safety And Hazards
Future Directions
Quinoline derivatives, including 8-Bromo-3-fluoro-2-hydroxyquinoline, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds2. The growing interest in these compounds stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of these compounds, and their plausible practical applications3.
properties
IUPAC Name |
8-bromo-3-fluoro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-6-3-1-2-5-4-7(11)9(13)12-8(5)6/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUYWQNUGUWKEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)C(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479782 | |
Record name | 8-Bromo-3-fluoro-2-hydroxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-3-fluoro-2-hydroxyquinoline | |
CAS RN |
834883-96-4 | |
Record name | 8-Bromo-3-fluoro-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=834883-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromo-3-fluoro-2-hydroxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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